molecular formula C20H22ClN3O B1250926 N-tert-butyl isoquine

N-tert-butyl isoquine

Cat. No.: B1250926
M. Wt: 355.9 g/mol
InChI Key: ZVMMVSSEAMUNGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK-369796 involves several key steps:

Industrial Production Methods

Industrial production of GSK-369796 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

GSK-369796 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of GSK-369796, which may have different pharmacological properties and applications .

Scientific Research Applications

GSK-369796 has a wide range of scientific research applications:

Mechanism of Action

GSK-369796 exerts its effects by inhibiting the repolarization of the hERG potassium ion channel. This inhibition disrupts the normal function of the ion channel, leading to the death of the malaria parasite. The compound targets the potassium ion channels in the parasite, interfering with its ability to maintain ionic balance and survive .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of GSK-369796

GSK-369796 is unique due to its specific inhibition of the hERG potassium ion channel, which is not a common target for other antimalarial drugs. This unique mechanism of action provides an alternative approach to combating malaria, especially in cases where resistance to other drugs has developed .

Properties

Molecular Formula

C20H22ClN3O

Molecular Weight

355.9 g/mol

IUPAC Name

2-[(tert-butylamino)methyl]-5-[(7-chloroquinolin-4-yl)amino]phenol

InChI

InChI=1S/C20H22ClN3O/c1-20(2,3)23-12-13-4-6-15(11-19(13)25)24-17-8-9-22-18-10-14(21)5-7-16(17)18/h4-11,23,25H,12H2,1-3H3,(H,22,24)

InChI Key

ZVMMVSSEAMUNGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC1=C(C=C(C=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O

Synonyms

GSK 369796
GSK-369796
GSK369796
N-tert-butyl isoquine
N-tert-butylisoquine

Origin of Product

United States

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